molecular formula C19H18N2O6S2 B15105123 methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate

methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B15105123
M. Wt: 434.5 g/mol
InChI Key: AEVWCGOKOGLSMS-UHFFFAOYSA-N
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Description

Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features a combination of furan, thiazolidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate typically involves multi-step organic reactions

    Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.

    Furan Group Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.

    Benzoate Group Addition: The final step involves the esterification of the benzoate group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino

Biological Activity

Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its significant biological activity. Its structure includes:

  • Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Thiazolidinone Framework : Associated with various pharmacological effects including antimicrobial and anticancer activities.

The molecular formula of the compound is C16H19N3O4SC_{16}H_{19}N_3O_4S, indicating the presence of nitrogen, sulfur, and multiple functional groups that enhance its biological potential.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes and receptors, inhibiting their activity which can disrupt cellular processes.
  • Metal Ion Binding : Its ability to form stable complexes with metal ions may enhance its efficacy against certain biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In studies involving similar compounds:

  • Antibacterial Activity : Compounds showed activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10–50 fold in some cases .
BacteriaMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.004–0.030.008–0.06
Staphylococcus aureus0.01–0.050.02–0.10
Pseudomonas aeruginosa0.02–0.150.05–0.20

Antifungal Activity

The compound also demonstrated antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

FungiMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Case Studies

  • Study on Thiazolidinone Derivatives : A comprehensive study showed that thiazolidinone derivatives exhibited substantial antibacterial activity against eight different bacterial strains, with the most active compounds showing MIC values as low as 0.004 mg/mL .
  • Molecular Docking Studies : These studies indicated that this compound has a high binding affinity for bacterial enzymes, suggesting potential as an antibacterial agent.

Potential Applications

Given its biological activities, this compound could be explored for:

  • Antibiotic Development : As a lead compound for new antibiotics targeting resistant bacterial strains.
  • Anticancer Research : Its structural features may be suitable for developing anticancer agents given the established activity of thiazolidinones in this area.
  • Anti-inflammatory Applications : Potential investigations into anti-inflammatory effects could yield significant therapeutic benefits.

Properties

Molecular Formula

C19H18N2O6S2

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C19H18N2O6S2/c1-24-14-7-12(18(23)26-3)13(8-15(14)25-2)20-9-16-17(22)21(19(28)29-16)10-11-5-4-6-27-11/h4-9,22H,10H2,1-3H3

InChI Key

AEVWCGOKOGLSMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O)OC

Origin of Product

United States

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